molecular formula C10H9BrO2 B1518609 2-(2-Bromophenyl)cyclopropanecarboxylic acid CAS No. 767359-25-1

2-(2-Bromophenyl)cyclopropanecarboxylic acid

Cat. No. B1518609
M. Wt: 241.08 g/mol
InChI Key: SJXGNJABBYVEHY-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C10H9BrO2 . It has a molecular weight of 241.08 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 2-(2-Bromophenyl)cyclopropanecarboxylic acid is 1S/C10H9BrO2/c11-9-4-2-1-3-6(9)7-5-8(7)10(12)13/h1-4,7-8H,5H2,(H,12,13) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a density of 1.7±0.1 g/cm3 . It has a boiling point of 349.0±42.0 °C at 760 mmHg . The compound has a molar refractivity of 52.1±0.3 cm3 . It has 2 hydrogen bond acceptors and 1 hydrogen bond donor . The compound has a polar surface area of 37 Å2 and a molar volume of 145.9±3.0 cm3 .

Scientific Research Applications

Synthesis and Bioactivity

Cyclopropanecarboxylic acids, including derivatives like 2-(2-Bromophenyl)cyclopropanecarboxylic acid, are often used as leading compounds due to their biological activity. For instance, N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas, prepared using cyclopropanecarboxylic acids, have shown significant herbicidal and fungicidal activities (Tian et al., 2009).

Structural and Conformational Studies

Structural and conformational analyses of cyclopropanecarboxylic acid derivatives provide insight into their chemical behavior. For example, the carboxyl group of certain cyclopropanecarboxylic acids has been studied to understand their conformation and interaction with adjacent molecular groups (Korp et al., 1983).

Enzyme Inhibition

Cyclopropanecarboxylic acids, including those incorporating bromophenol moieties, have been investigated for their inhibitory effects on enzymes like carbonic anhydrase (CA). These compounds, due to their structural features, show excellent inhibitory effects on various CA isoenzymes, which are significant in medical research (Boztaş et al., 2015).

Agricultural Applications

Derivatives of cyclopropanecarboxylic acid have been studied for their potential as inhibitors of ethylene biosynthesis in plants. This research is crucial in understanding plant growth and development, as well as for agricultural applications (Wick et al., 1995).

Synthetic Chemistry

These compounds are also significant in synthetic chemistry, particularly in the synthesis of complex molecular structures. For example, resin-bound pyridinium ylides have been used for the stereoselective synthesis of cyclopropanecarboxylates, demonstrating the versatility of these compounds in synthetic routes (Vo et al., 1997).

Complex Formation

Cyclopropanecarboxylic acid derivatives have been used to form complex compounds, such as in the synthesis of tris(5-bromo-2-methoxyphenyl)antimony bis(cyclopropanecarboxylate). These types of syntheses contribute to the field of coordination chemistry and material science (Sharutin et al., 2012).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261 and P305+P351+P338 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

properties

IUPAC Name

2-(2-bromophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c11-9-4-2-1-3-6(9)7-5-8(7)10(12)13/h1-4,7-8H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXGNJABBYVEHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)cyclopropanecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Bromophenyl)cyclopropanecarboxylic acid
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2-(2-Bromophenyl)cyclopropanecarboxylic acid
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2-(2-Bromophenyl)cyclopropanecarboxylic acid
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2-(2-Bromophenyl)cyclopropanecarboxylic acid
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2-(2-Bromophenyl)cyclopropanecarboxylic acid
Reactant of Route 6
2-(2-Bromophenyl)cyclopropanecarboxylic acid

Citations

For This Compound
1
Citations
H Benelkebir, C Hodgkinson, PJ Duriez… - Bioorganic & medicinal …, 2011 - Elsevier
Asymmetric cyclopropanation of styrenes by tert-butyl diazoacetate followed by ester hydrolysis and Curtius rearrangement gave a series of tranylcypromine analogues as single …
Number of citations: 134 www.sciencedirect.com

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